molecular formula C18H22N2O B5958217 2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5958217
M. Wt: 282.4 g/mol
InChI Key: NZJBERRAEPKUDU-UHFFFAOYSA-N
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Description

2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. The presence of the ethynyl group and the diazaspiro structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from commercially available reagents. One common method involves the formation of the spirocyclic core through a palladium-catalyzed aminocarbonylation reaction. This process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[45]decan-6-one is unique due to the presence of the ethynyl group and the diazaspiro structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-ethynylphenyl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-15-5-7-16(8-6-15)13-20-12-10-18(14-20)9-4-11-19(2)17(18)21/h1,5-8H,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBERRAEPKUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)CC3=CC=C(C=C3)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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